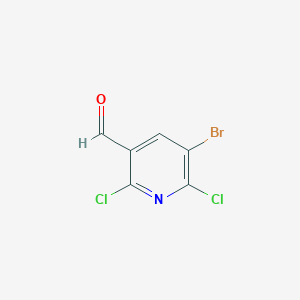
5-Bromo-2,6-dichloronicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,6-dichloronicotinaldehyde: is a chemical compound with the molecular formula C6H2BrCl2NO and a molecular weight of 254.89 g/mol It is characterized by the presence of bromine, chlorine, and aldehyde functional groups attached to a nicotinic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dichloronicotinaldehyde typically involves the bromination and chlorination of nicotinaldehyde derivatives. One common method includes the following steps:
Starting Material: Nicotinaldehyde is used as the starting material.
Chlorination: The nicotinaldehyde undergoes chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Chlorination and Bromination: Using industrial-grade reagents and equipment to carry out the chlorination and bromination steps.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2,6-dichloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-2,6-dichloronicotinic acid.
Reduction: 5-Bromo-2,6-dichloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2,6-dichloronicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other nicotinic acid derivatives .
Biology: In biological research, this compound is used to study the effects of halogenated aldehydes on cellular processes. It is also used in the development of biochemical assays to investigate enzyme activity and inhibition .
Medicine: Its halogenated structure makes it a candidate for the synthesis of pharmacologically active molecules, including antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of 5-Bromo-2,6-dichloronicotinaldehyde involves its interaction with biological molecules, particularly proteins and enzymes. The aldehyde group can form covalent bonds with amino acid residues, leading to the inhibition of enzyme activity. The halogen atoms (bromine and chlorine) enhance the compound’s reactivity and binding affinity to molecular targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins involved in signal transduction.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chloronicotinaldehyde: Similar structure but lacks one chlorine atom.
2,6-Dichloronicotinaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-2,6-dichloronicotinic acid: Oxidized form of 5-Bromo-2,6-dichloronicotinaldehyde.
Uniqueness: The combination of these halogens with the aldehyde group makes it a versatile intermediate for various chemical reactions and applications .
Propriétés
IUPAC Name |
5-bromo-2,6-dichloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGJZJEKNFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
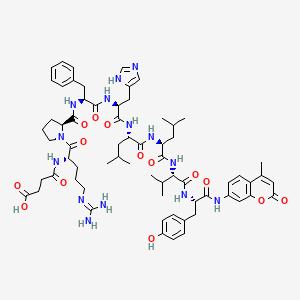
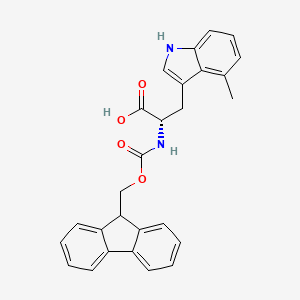
![2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]](/img/structure/B8237624.png)
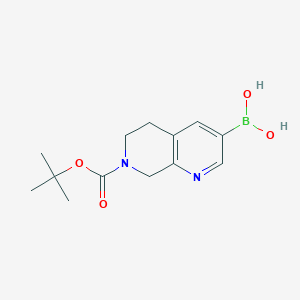
![[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid](/img/structure/B8237639.png)
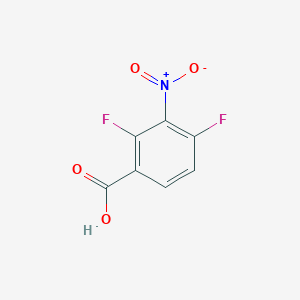
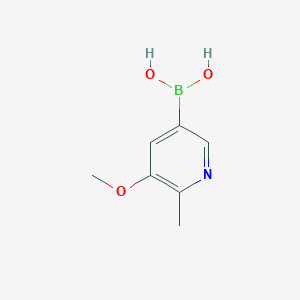
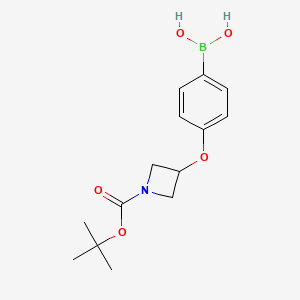
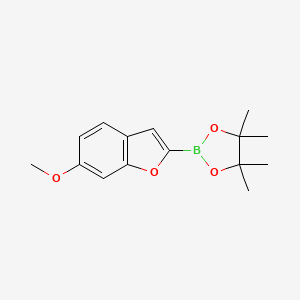
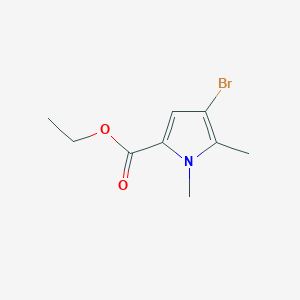
![Ethyl 2-{1-[(4-chlorophenyl)carbonyl]-5-hydroxy-2-methylindol-3-yl}acetate](/img/structure/B8237681.png)
![1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone](/img/structure/B8237683.png)
![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B8237688.png)
![2-[4-Methanesulfonyl-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8237689.png)
